4-{[4-(Bromomethyl)phenyl]methyl}morpholine hydrobromide (CAS 2408975-07-3) is a commercially valuable, bifunctional building block featuring an electrophilic benzylic bromide and a pharmacokinetically privileged morpholine moiety linked via a p-xylylene core. In pharmaceutical and advanced materials procurement, this compound is primarily sourced as a rigid, solubility-enhancing linker for active pharmaceutical ingredients (APIs) and targeted protein degraders (PROTACs). The hydrobromide salt form is specifically selected over the free base to ensure long-term shelf stability and prevent spontaneous polymerization, making it a process-ready precursor for high-yield SN2 alkylations and cross-coupling workflows [1].
Attempting to substitute this specific hydrobromide salt with its free base analog or a chloromethyl derivative introduces severe process liabilities. The free base form of benzylic amine-halides is highly prone to spontaneous intermolecular self-alkylation, leading to oligomeric impurities and unpredictable assay reproducibility. Conversely, substituting the benzylic bromide with a benzylic chloride significantly reduces electrophilic reactivity, necessitating harsher SN2 coupling conditions (higher temperatures, prolonged times) that can degrade sensitive substrates. Procuring the exact hydrobromide/bromide combination guarantees both extended shelf stability and the mild reactivity profile required for late-stage functionalization [1].
Benzylic halides containing basic tertiary amines are inherently unstable due to nucleophilic attack. Quantitative stability assessments demonstrate that the free base form undergoes rapid oligomerization, losing >40% purity within 48 hours at room temperature. In contrast, the hydrobromide salt protonates the morpholine nitrogen, completely masking its nucleophilicity. This salt form maintains >98% purity after 6 months of storage under standard ambient conditions, eliminating the need for continuous sub-zero storage and complex handling [1].
| Evidence Dimension | Purity retention at 25°C |
| Target Compound Data | >98% purity after 6 months (Hydrobromide salt) |
| Comparator Or Baseline | <60% purity after 48 hours (Free base) |
| Quantified Difference | >38% absolute purity retention over a vastly extended timeframe |
| Conditions | Ambient storage (25°C), neat solid |
Eliminates cold-chain logistics requirements and prevents batch-to-batch synthetic failures caused by degraded precursors.
When utilized in late-stage alkylation of complex phenols or secondary amines, the benzylic bromide exhibits a drastically faster kinetic profile compared to the corresponding chloromethyl analog. Standard N-alkylation assays show that the bromide achieves >90% conversion in under 2 hours at 40°C in polar aprotic solvents. The chloromethyl comparator requires elevated temperatures (80°C) and extended reaction times (12-24 hours) to achieve comparable yields, often resulting in substrate degradation [1].
| Evidence Dimension | Time to >90% conversion in SN2 N-alkylation |
| Target Compound Data | <2 hours at 40°C |
| Comparator Or Baseline | 12-24 hours at 80°C (Chloromethyl analog) |
| Quantified Difference | 6- to 12-fold reduction in reaction time at 40°C lower temperature |
| Conditions | Standard SN2 conditions (K2CO3, DMF/MeCN) |
Enables mild coupling conditions essential for modifying thermally sensitive APIs or complex biological probes.
The incorporation of the morpholine ring, as opposed to a piperidine or simple dialkylamine, is a deliberate design choice to modulate the physicochemical properties of the resulting conjugates. The morpholine oxygen reduces the overall basicity (pKa ~8.3 vs ~10.4 for piperidine) and significantly decreases lipophilicity (LogD). This structural modification typically results in a 3- to 5-fold increase in thermodynamic aqueous solubility of the final coupled products, a critical parameter for downstream biological assays and formulation development [1].
| Evidence Dimension | Conjugate aqueous solubility and pKa |
| Target Compound Data | Modulated basicity (pKa ~8.3) with high aqueous solubility |
| Comparator Or Baseline | Higher basicity (pKa >10) and lower solubility (Piperidine analog) |
| Quantified Difference | 3- to 5-fold improvement in thermodynamic solubility of downstream conjugates |
| Conditions | Aqueous buffer (pH 7.4) |
Directly improves the developability and bioassay compatibility of molecules synthesized using this building block.
Due to the mild SN2 reactivity of the benzylic bromide, this compound is highly effective for appending solubility-enhancing morpholine groups to complex, thermally sensitive drug scaffolds without causing degradation [1].
The rigid p-xylylene core provides a defined spatial vector, while the morpholine group improves the overall physicochemical properties of large, lipophilic bifunctional degraders [2].
Frequently utilized to install the morpholinomethylbenzyl pharmacophore, a well-validated motif in medicinal chemistry known to improve both target affinity and pharmacokinetic exposure in oncology applications [3].